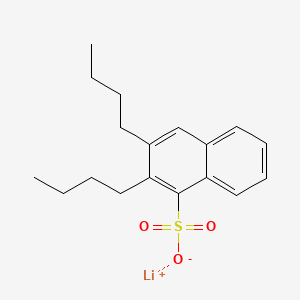
Lithium dibutylnaphthalenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium dibutylnaphthalenesulfonate is an organolithium compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of lithium, butyl groups, and a naphthalenesulfonate moiety, which contribute to its distinct reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium dibutylnaphthalenesulfonate typically involves the reaction of naphthalenesulfonic acid with butyl lithium in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Naphthalenesulfonic acid+Butyl lithium→Lithium dibutylnaphthalenesulfonate
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
Lithium dibutylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of different butyl-substituted naphthalene derivatives.
Substitution: The butyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce butyl-substituted naphthalene compounds.
科学研究应用
Lithium dibutylnaphthalenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which lithium dibutylnaphthalenesulfonate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to donate or accept electrons makes it a versatile reagent in various chemical transformations.
相似化合物的比较
Similar Compounds
Lithium naphthalenide: Similar in structure but lacks the butyl groups, making it less versatile in certain reactions.
Lithium sulfonate derivatives: These compounds share the sulfonate moiety but differ in the alkyl groups attached, affecting their reactivity and applications.
Uniqueness
Lithium dibutylnaphthalenesulfonate stands out due to its unique combination of lithium, butyl groups, and naphthalenesulfonate moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
生物活性
Lithium dibutylnaphthalenesulfonate (LiDBN) is a compound that has garnered attention in various biological studies due to its unique chemical properties and potential applications in medicinal chemistry. This article aims to explore the biological activity of LiDBN, summarizing key research findings, case studies, and relevant data.
LiDBN is a lithium salt of dibutylnaphthalenesulfonic acid, characterized by its hydrophobic naphthalene core and sulfonate group. The compound's structure allows it to interact with biological membranes and proteins, influencing various biochemical pathways.
Biological Activity Overview
LiDBN exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that LiDBN possesses antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Cytotoxicity : Research indicates that LiDBN can induce cytotoxic effects on cancer cell lines. The compound has been evaluated for its IC50 values across different cell types, revealing promising potential as an anticancer agent.
- Enzyme Inhibition : LiDBN has been studied for its ability to inhibit specific enzymes, which could have implications in drug development for diseases where enzyme regulation is critical.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Bacillus subtilis | 0.3 mg/mL |
| Escherichia coli | 1.0 mg/mL |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (mg/mL) |
|---|---|
| A549 (Lung) | 0.22 |
| HT29 (Colon) | 0.13 |
| MCF7 (Breast) | 0.56 |
Case Studies
- Anticancer Effects : A study conducted on the effects of LiDBN on human lung cancer cells (A549) showed that treatment with LiDBN resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent against lung cancer .
- Impact on Microbial Resistance : Another investigation focused on the effects of LiDBN on bacterial resistance patterns. The findings suggested that LiDBN could enhance the susceptibility of resistant bacterial strains to conventional antibiotics, thereby offering a dual approach to combat infections .
- Enzyme Modulation : Research exploring the enzyme-inhibitory effects of LiDBN revealed that it effectively inhibited certain kinases involved in cancer progression, suggesting its potential role in targeted therapy strategies .
属性
CAS 编号 |
94248-46-1 |
|---|---|
分子式 |
C18H23LiO3S |
分子量 |
326.4 g/mol |
IUPAC 名称 |
lithium;2,3-dibutylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Li/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI 键 |
PQAXCGVQEFIFAR-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















